molecular formula C13H13BrN2O2 B13882095 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one

5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one

Cat. No.: B13882095
M. Wt: 309.16 g/mol
InChI Key: GIUMSIUGRMSBQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one typically involves the reaction of 5-bromo-1-pentanone with 5-(pyridin-2-yl)oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The oxazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyridin-2-yl)oxazole: Similar structure but lacks the pentanone chain.

    5-(Pyridin-2-yl)oxazole: Similar structure but lacks the bromine atom and pentanone chain.

    1-(5-(Pyridin-2-yl)oxazol-2-yl)pentan-1-one: Similar structure but lacks the bromine atom.

Uniqueness

5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one is unique due to the presence of both the bromine atom and the pentanone chain, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

5-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)pentan-1-one

InChI

InChI=1S/C13H13BrN2O2/c14-7-3-1-6-11(17)13-16-9-12(18-13)10-5-2-4-8-15-10/h2,4-5,8-9H,1,3,6-7H2

InChI Key

GIUMSIUGRMSBQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCBr

Origin of Product

United States

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